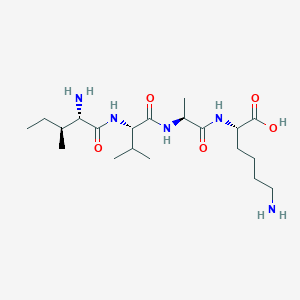![molecular formula C13H17ISi B14226471 Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- CAS No. 518343-71-0](/img/structure/B14226471.png)
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-, is an organosilicon compound characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- typically involves the reaction between trimethylsilyl iodide and arylacetylene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and the purification of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be involved in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions can include substituted phenylacetylene derivatives, silylated compounds, and other organosilicon compounds. The specific products depend on the reagents and conditions used in the reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of fluoro-aromatic compounds and porphyrin arrays.
Biology and Medicine
In biological and medical research, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological pathways and mechanisms of action.
Industry
In the industrial sector, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used in the deposition of dielectric thin films in PECVD systems. These films are essential for advanced device multilevel metal interconnection schemes, enhancing circuit performance.
Wirkmechanismus
The mechanism of action of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in Grignard syntheses, facilitating the formation of various compounds. Additionally, it can participate in the generation of dehydrobenzene, a critical intermediate in organometallic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the iodophenyl group.
Trimethyl(phenylethynyl)silane: Similar but with a phenyl group instead of an iodophenyl group
Uniqueness
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
518343-71-0 |
|---|---|
Molekularformel |
C13H17ISi |
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
2-(3-ethyl-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17ISi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5H2,1-4H3 |
InChI-Schlüssel |
MDULJNCZJIJQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


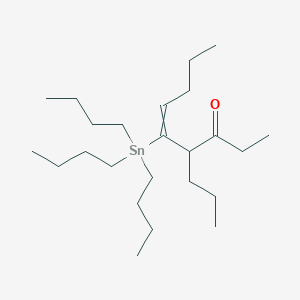
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
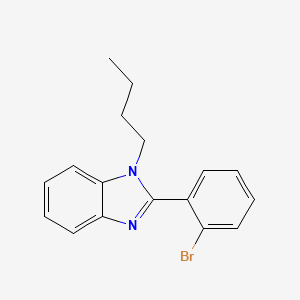
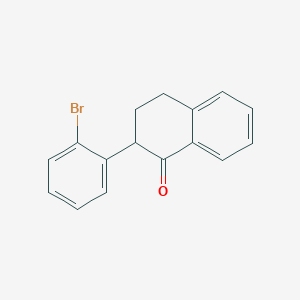
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
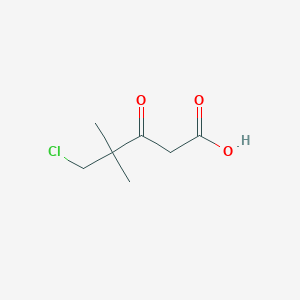
silane](/img/structure/B14226441.png)
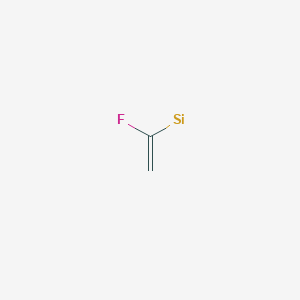
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
